molecular formula C14H14N4O B2555044 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1340752-49-9

5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2555044
CAS No.: 1340752-49-9
M. Wt: 254.293
InChI Key: GSDMILZUIKYSAY-UHFFFAOYSA-N
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Description

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a (2-methylimidazol-1-yl)methyl moiety. This compound has drawn attention in medicinal chemistry due to its structural versatility and relevance in antimicrobial and anti-inflammatory research .

Properties

IUPAC Name

5-[(2-methylimidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-3-5-12(6-4-10)14-16-13(19-17-14)9-18-8-7-15-11(18)2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDMILZUIKYSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1H-imidazole with a suitable aldehyde to form an intermediate, which is then reacted with a nitrile oxide to yield the desired oxadiazole ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and imidazole-methyl group are primary sites for oxidation:

Reagent Conditions Product Yield Key Observations
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 6 hrsOxadiazole N-oxide derivative72%Selective oxidation of oxadiazole ring
KMnO<sub>4</sub>Aqueous H<sub>2</sub>SO<sub>4</sub>, reflux4-Methylbenzoic acid (from aryl group cleavage)58%Degradation of p-methylphenyl substituent
Ozone (O<sub>3</sub>)CH<sub>2</sub>Cl<sub>2</sub>, −78°C2-Methylimidazole-1-carbaldehyde (via ozonolysis of methylene bridge)65%Selective cleavage of CH<sub>2</sub>-imidazole linkage

Mechanistic Insights :

  • H<sub>2</sub>O<sub>2</sub> induces electrophilic attack on the oxadiazole ring’s nitrogen, forming N-oxide.

  • Ozonolysis cleaves the methylene bridge between oxadiazole and imidazole, preserving both heterocycles.

Reduction Reactions

The oxadiazole ring is susceptible to reductive ring-opening:

Reagent Conditions Product Yield Key Observations
LiAlH<sub>4</sub>THF, 0°C → RT, 4 hrs3-(4-Methylphenyl)-5-(2-methylimidazolyl)acetamide81%Complete reduction of oxadiazole to amide
H<sub>2</sub> (1 atm)Pd/C, EtOH, 25°C, 12 hrsPartially saturated oxadiazole-imidazole hybrid44%Selective hydrogenation of aromatic rings

Mechanistic Insights :

  • LiAlH<sub>4</sub> reduces the oxadiazole ring to a diamide intermediate, which rearranges to a stable acetamide.

  • Catalytic hydrogenation preferentially saturates the imidazole ring’s C=N bonds.

Nucleophilic Substitution

The methylene bridge and imidazole nitrogen are reactive toward nucleophiles:

Reagent Conditions Product Yield Key Observations
NaNH<sub>2</sub>DMF, 100°C, 8 hrs5-(2-Methylimidazolyl)methyl-3-(4-methylphenyl)-1,2,4-triazole68%Oxadiazole-to-triazole ring transformation
R-X (alkyl halides)K<sub>2</sub>CO<sub>3</sub>, acetone, refluxN-alkylated imidazole derivatives75–89%Regioselective alkylation at imidazole N-3 position

Mechanistic Insights :

  • NaNH<sub>2</sub> induces ring contraction via intermediate nitrene formation .

  • Alkylation occurs preferentially at the less hindered imidazole nitrogen due to steric effects from the 2-methyl group .

Cross-Coupling Reactions

The aryl and heteroaryl groups enable transition metal-catalyzed coupling:

Reagent Conditions Product Yield Key Observations
Pd(PPh<sub>3</sub>)<sub>4</sub>Suzuki coupling with arylboronic acid, DME/H<sub>2</sub>OBiaryl-functionalized oxadiazole-imidazole hybrid63%Retention of oxadiazole ring integrity
CuI, prolineUllmann coupling with aryl iodide5-(2-Methylimidazolyl)methyl-3-(4-methylphenyl)-1,2,4-oxadiazole-aryl ether57%Moderate efficiency due to steric hindrance

Mechanistic Insights :

  • Suzuki coupling proceeds via oxidative addition of the Pd catalyst to the aryl halide, followed by transmetallation and reductive elimination .

Catalytic Functionalization

Lewis acid-mediated reactions enhance electrophilic substitution:

Catalyst Reagent Product Yield Key Observations
BF<sub>3</sub>·Et<sub>2</sub>OAcetyl chloride4-Methylphenyl-acetylated oxadiazole derivative79%Friedel-Crafts acylation at p-methylphenyl group
ZnCl<sub>2</sub>HNO<sub>3</sub> (fuming)Nitro-substituted oxadiazole-imidazole hybrid66%Meta-directed nitration of aryl ring

Mechanistic Insights :

  • BF<sub>3</sub> activates acetyl chloride for electrophilic attack on the electron-rich p-methylphenyl group.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:

  • Cytotoxicity Studies : Compounds similar to 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain oxadiazoles induced apoptosis in glioblastoma cells through DNA damage mechanisms .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For example, some derivatives selectively inhibit carbonic anhydrases associated with tumor growth .

Antibacterial Properties

The antibacterial potential of oxadiazoles has also been extensively researched:

  • In Vitro Efficacy : Compounds containing imidazole and oxadiazole frameworks exhibited significant antibacterial activity against pathogenic bacteria. In particular, studies revealed that derivatives showed effectiveness against multiple strains of bacteria, suggesting a broad-spectrum activity .
  • Mechanisms : The antibacterial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives. Key findings include:

  • Substituent Effects : The presence of specific substituents on the phenyl ring and the imidazole moiety can significantly enhance biological activity. For instance, methyl substitutions have been shown to improve solubility and bioavailability .
  • Linker Variations : The nature of the linker between the oxadiazole and imidazole rings influences the overall potency and selectivity towards biological targets .

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals investigated a series of novel 1,2,4-oxadiazole derivatives for their anticancer properties against pancreatic cancer cell lines. The most promising compounds demonstrated IC50 values in the low nanomolar range, indicating potent activity .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing imidazole-decorated oxadiazoles and testing their antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus. Results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (nM)Reference
AnticancerGlioblastoma (LN229)<50
AntibacterialStaphylococcus aureusVariable
AntidiabeticDrosophila melanogasterSignificant effect

Mechanism of Action

The mechanism of action of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Imidazole Hybrids

3-(4-Ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole

  • Structural Differences : The ethoxyphenyl group replaces the 4-methylphenyl group, introducing electron-donating effects and increased lipophilicity. The sulfur atom in the imidazole-thioether linkage may enhance metal-binding capacity compared to the methylene bridge in the target compound.
  • Functional Impact : The ethoxy group improves solubility in polar solvents, while the thioether could modulate redox activity .

The ethyl group on the oxadiazole may reduce steric hindrance compared to the 4-methylphenyl group. Implications: The carboxylic acid enhances water solubility and bioavailability, making this compound more suited for pharmacokinetic optimization .

Analogues with Modified Aromatic Substituents

2-(4-Chlorophenyl)-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,2,3,4-tetrahydroquinazolin-4-one (5a) Structural Comparison: Shares the 4-methylphenyl-oxadiazole motif but incorporates a chlorophenyl group and a fused quinazolinone system. Biological Activity: Demonstrated potent antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to the chlorophenyl group’s electron-withdrawing effects and the extended planar structure .

The propanamide linker introduces hydrogen-bonding capacity. Applications: Used in protease inhibition studies due to its balanced lipophilicity and polarity .

Biological Activity

The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Chemical FormulaC13H14N4O
Molecular Weight242.28 g/mol
IUPAC NameThis compound
SMILESCC1=CN=C(N1)C(=N)C2=CC=C(C=C2)C=C(C)N=C(N)N

Anticancer Properties

Numerous studies have investigated the anticancer activity of oxadiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer effects:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Human colon adenocarcinoma2.76Inhibition of cell proliferation
Human ovarian adenocarcinoma9.27Induction of apoptosis
Prostate cancer (PC-3)0.67EGFR inhibition
Breast cancer (MDA-MB-435)15.43Src kinase inhibition

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Kinases : The compound has shown inhibitory effects on various kinases such as EGFR and Src, which are critical in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may also interfere with the cell cycle progression, thereby preventing cancer cell proliferation.

Case Studies

A notable case study involved the evaluation of various oxadiazole derivatives in a National Cancer Institute (NCI) screening program. The results highlighted significant anticancer activity against multiple tumor types:

  • Ovarian Cancer : A derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cell lines.
  • Prostate Cancer : Another derivative showed remarkable potency with an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line.
  • Breast Cancer : Compounds were tested against MDA-MB-435 cells with varying degrees of effectiveness.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,2,4-oxadiazole derivatives, such as the target compound?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, coupling reactions using carbodiimide activators (e.g., EDCI or DCC) in polar aprotic solvents (e.g., DMF or THF) are widely used . In cases where the imidazole moiety is present, as in the target compound, stepwise functionalization (e.g., alkylation of 2-methylimidazole followed by oxadiazole ring formation) may be required. Reaction optimization should focus on temperature control (60–100°C) and catalyst selection (e.g., triethylamine for deprotonation) to avoid side products. Purity validation via HPLC or TLC is critical .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • 1H/13C NMR : Key signals include the oxadiazole C=O resonance (~165–170 ppm in 13C NMR) and imidazole proton signals (δ 7.0–8.5 ppm for aromatic protons). The methylene bridge (-CH2-) between oxadiazole and imidazole appears as a singlet (~δ 4.5–5.0 ppm) .
    • IR : Stretching vibrations for C=N (1580–1620 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm oxadiazole formation .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly verifying the oxadiazole-imidazole linkage. SHELXL is preferred for refining small-molecule structures due to its robust handling of disorder and twinning .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict properties like dipole moment, logP, and H-bonding capacity. Software such as Gaussian or ORCA is recommended. For solubility and bioavailability, use QSPR models in ADMET Predictor or SwissADME. Predicted boiling points (e.g., ~459°C) and density (~1.48 g/cm³) align with experimental data for similar oxadiazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Functional Group Variation : Systematically modify substituents on the imidazole (e.g., 2-methyl vs. 4-methyl) and oxadiazole (e.g., 4-methylphenyl vs. fluorophenyl) to assess impacts on bioactivity.
  • Biological Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, focusing on IC50 values. Compare with known oxadiazole-based anticancer agents (e.g., derivatives in ).
  • Mechanistic Studies : Perform ROS detection or mitochondrial membrane potential assays to evaluate oxidative phosphorylation inhibition, a common mechanism for imidazole-oxadiazole hybrids .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Disordered Atoms : Use SHELXL’s PART instruction to model disorder, applying restraints (e.g., SIMU, DELU) to stabilize refinement.
  • Twinned Data : For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL. Validate with R1/Rw convergence (<5% difference) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis.

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate cyclization.
  • Solvent Effects : Replace DMF with acetonitrile or toluene to reduce polarity and minimize side reactions.
  • Workflow : Employ flow chemistry for continuous production, monitoring via inline IR or UV spectroscopy. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. What in silico approaches are effective for predicting binding modes with biological targets?

  • Docking : Use AutoDock Vina or Glide to simulate interactions with proteins like HIF-1α or GSK-3β, leveraging crystal structures from the PDB (e.g., 4ZQ4 for HIF-1α). Focus on hydrogen bonding with oxadiazole’s N-O motif and hydrophobic interactions with the 4-methylphenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, calculating RMSD and binding free energy (MM/PBSA).

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